molecular formula C9H10F3NO B14851624 3-(Dimethylamino)-5-(trifluoromethyl)phenol CAS No. 1243279-75-5

3-(Dimethylamino)-5-(trifluoromethyl)phenol

Cat. No.: B14851624
CAS No.: 1243279-75-5
M. Wt: 205.18 g/mol
InChI Key: GIVZUDMCHAWQBF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(trifluoromethyl)phenol is an organic compound with a molecular structure that includes a dimethylamino group, a trifluoromethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(trifluoromethyl)phenol typically involves the introduction of the dimethylamino and trifluoromethyl groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a precursor phenol compound is reacted with dimethylamine and a trifluoromethylating agent under specific conditions. The reaction conditions often include the use of a base to deprotonate the phenol and facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group.

    Substitution: The dimethylamino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like dimethylamine and trifluoromethylating agents (e.g., trifluoromethyl iodide) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various substituted phenol derivatives.

Scientific Research Applications

3-(Dimethylamino)-5-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)phenol: Lacks the dimethylamino group, affecting its biological activity and interactions.

    3-(Dimethylamino)-4-(trifluoromethyl)phenol: Similar structure but with different positioning of the trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

3-(Dimethylamino)-5-(trifluoromethyl)phenol is unique due to the combination of the dimethylamino and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1243279-75-5

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(dimethylamino)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C9H10F3NO/c1-13(2)7-3-6(9(10,11)12)4-8(14)5-7/h3-5,14H,1-2H3

InChI Key

GIVZUDMCHAWQBF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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